An In-depth Technical Guide to (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA: Structure, Metabolism, and Research Applications
An In-depth Technical Guide to (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA: Structure, Metabolism, and Research Applications
This guide provides a comprehensive technical overview of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA, a key intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, its intricate biochemical pathways, and the advanced methodologies employed in its study. Our focus is on delivering not just procedural steps but the underlying scientific rationale, ensuring a self-validating system of protocols grounded in authoritative research.
Introduction: The Significance of a Unique Acyl-CoA
(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is an unsaturated fatty acyl-CoA, a transient but critical molecule in the biosynthesis and degradation of C34:5 VLC-PUFAs.[1][2] These specialized lipids are not typically obtained from dietary sources but are synthesized in situ in specific tissues, most notably the retina, brain, and testes.[3] VLC-PUFAs are integral components of cellular membranes and are implicated in vital physiological processes, including the maintenance of retinal integrity and function.[4] An imbalance in VLC-PUFA metabolism is associated with several pathologies, particularly retinal degenerative diseases such as Stargardt disease and age-related macular degeneration (AMD).[5][6][7] Understanding the metabolism of intermediates like (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is therefore paramount for developing therapeutic strategies for these conditions.
Molecular Structure and Biochemical Properties
The nomenclature (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA precisely describes its chemical structure:
-
Tetratriaconta: A 34-carbon acyl chain.
-
pentaenoyl: Five double bonds located at carbons 19, 22, 25, 28, and 31.
-
(Z): All double bonds are in the cis configuration.
-
3-oxo: A ketone group is present at the third carbon (the β-carbon) of the acyl chain.
-
-CoA: The acyl chain is attached to Coenzyme A via a thioester bond.
This structure is characteristic of an intermediate in fatty acid metabolism. The long, polyunsaturated acyl chain imparts unique biophysical properties, influencing membrane fluidity and interactions with proteins. The 3-oxo group signifies its position within a cycle of either fatty acid synthesis (elongation) or degradation (β-oxidation).
Metabolic Pathways: A Tale of Synthesis and Degradation
(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA exists at the crossroads of two fundamental metabolic processes: VLC-PUFA elongation and peroxisomal β-oxidation.
Biosynthesis: The ELOVL4-Mediated Elongation Cycle
The synthesis of VLC-PUFAs is a multi-step process occurring in the endoplasmic reticulum, primarily driven by the enzyme Elongation of Very Long Chain Fatty Acids 4 (ELOVL4).[8][9][10] This enzyme catalyzes the initial and rate-limiting condensation step in each round of fatty acid elongation. The process involves a cycle of four reactions that add a two-carbon unit to a growing acyl-CoA chain.
The formation of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA occurs during the elongation of a C32:5 VLC-PUFA to a C34:5 VLC-PUFA.
Caption: Biosynthesis of C34:5-CoA via the VLC-PUFA elongation cycle.
Degradation: Peroxisomal β-Oxidation
Due to their extended chain length, the degradation of VLC-PUFAs occurs primarily within peroxisomes, as they are poor substrates for mitochondrial β-oxidation.[11][12][13][14] Peroxisomal β-oxidation is a spiral pathway that shortens the fatty acyl-CoA chain by two carbons in each cycle.
(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is formed during the third step of the β-oxidation of C34:5-CoA.
Caption: Degradation of C34:5-CoA via peroxisomal β-oxidation.
Methodologies for Research and Analysis
The study of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA and other VLC-PUFA intermediates is challenging due to their low abundance and transient nature. Advanced analytical techniques are required for their detection and quantification.
Sample Preparation and Extraction
A robust sample preparation protocol is critical to preserve the integrity of these labile molecules.
Protocol: Extraction of Acyl-CoAs from Tissues
-
Tissue Homogenization: Immediately flash-freeze tissue samples in liquid nitrogen to halt enzymatic activity. Homogenize the frozen tissue in an ice-cold extraction buffer (e.g., 2:1 methanol:chloroform with internal standards).
-
Phase Separation: Induce phase separation by adding chloroform and water. The acyl-CoAs will partition into the aqueous/methanol phase.
-
Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using a C18 SPE cartridge. This step removes interfering lipids and salts.
-
Elution and Drying: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen.
Causality: The use of immediate freezing and cold extraction buffers is essential to minimize the degradation of acyl-CoAs by cellular thioesterases. The biphasic extraction and subsequent SPE are crucial for removing highly abundant lipids that can cause ion suppression during mass spectrometry analysis.
Analytical Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs.
Table 1: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Gas chromatography separation followed by mass spectrometry. Requires derivatization to fatty acid methyl esters (FAMEs). | High chromatographic resolution. | Indirect analysis of the acyl chain, loss of CoA information. |
| LC-MS/MS | Liquid chromatography separation of intact acyl-CoAs followed by tandem mass spectrometry. | Direct analysis of the intact molecule, high sensitivity and specificity. | Susceptible to ion suppression, requires careful sample cleanup. |
Protocol: LC-MS/MS Analysis of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA
-
Chromatographic Separation: Reconstitute the dried extract in a suitable solvent and inject it into a reverse-phase C18 column. Use a gradient elution with a mobile phase containing a weak acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Set up an MRM transition to specifically detect the target molecule. The precursor ion will be the [M+H]⁺ of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA, and the product ion will be a characteristic fragment, often resulting from the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[15]
Causality: Reverse-phase chromatography effectively separates acyl-CoAs based on their chain length and degree of unsaturation. ESI in positive mode is optimal for ionizing the positively charged CoA moiety. MRM provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition, filtering out background noise.
Caption: A typical experimental workflow for the analysis of VLC-PUFA-CoAs.
Role in Disease and Therapeutic Potential
The intricate balance of VLC-PUFA metabolism is crucial for retinal health. Mutations in the ELOVL4 gene lead to the production of a truncated, non-functional protein, causing a deficiency in VLC-PUFAs.[10] This deficiency is a hallmark of autosomal dominant Stargardt-like macular dystrophy (STGD3) and has been implicated in AMD.[5][7]
Conversely, defects in peroxisomal β-oxidation, such as in Zellweger spectrum disorders, can lead to an accumulation of VLC-PUFAs, which is also pathogenic.[11][12] Therefore, understanding the roles of intermediates like (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA in both the synthesis and degradation pathways is critical for developing targeted therapies. Modulating the enzymes involved in these pathways could offer novel therapeutic avenues for these debilitating diseases. Recent studies have shown that dietary supplementation with synthetic VLC-PUFAs can improve retinal function in mouse models of Stargardt disease, highlighting the therapeutic potential of targeting this metabolic pathway.[7][16]
Conclusion and Future Directions
(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is a pivotal, albeit transient, player in the specialized metabolism of very-long-chain polyunsaturated fatty acids. Its study provides a window into the complex processes that maintain the health of vital tissues like the retina. While significant progress has been made in understanding the broader pathways of VLC-PUFA metabolism, the precise regulatory mechanisms and the specific roles of individual intermediates remain areas of active investigation. The development of more sensitive analytical techniques and the availability of synthetic standards will be instrumental in advancing our knowledge in this field and in the pursuit of novel treatments for associated diseases.
References
-
Nwagbo, U., & Bernstein, P. S. (2023). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. Nutrients, 15(14), 3096. [Link]
-
Nwagbo, U., & Bernstein, P. S. (2023). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. ResearchGate. [Link]
-
Wade, A., Rallabandi, R., Lucas, S., Oberg, C., Gorusupudi, A., Bernstein, P. S., & Rainier, J. D. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (n.d.). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. [Link]
-
Crysalin. (n.d.). (19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontapentaenoyl-CoA. [Link]
-
Wikipedia. (n.d.). ELOVL4. [Link]
-
Hiltunen, J. K., Filppula, S. A., Häyrinen, H. M., Koivuranta, K. T., & Hakkola, E. H. (1993). Peroxisomal beta-oxidation of polyunsaturated fatty acids. Biochimie, 75(3-4), 175–182. [Link]
-
Gorusupudi, A., & Bernstein, P. S. (2023). Role of VLC-PUFAs in Retinal and Macular Degeneration. PubMed. [Link]
-
Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843–12848. [Link]
-
AOCS. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. [Link]
-
Foundation Fighting Blindness. (2021). Very-Long-Chain Polyunsaturated Fatty Acids Improve Vision in Mice with a Form of Stargardt Disease. [Link]
-
University of Utah Health. (2021). Synthesized Very-Long-Chain Polyunsaturated Fatty Acids Improved Retinal Function in Mice. [Link]
-
MDPI. (2022). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. [Link]
Sources
- 1. (19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontapentaenoyl-CoA | Crysalin [crysalin.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Role of VLC-PUFAs in Retinal and Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Very-Long-Chain Polyunsaturated Fatty Acids Improve Vision in Mice with a Form of Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]
- 8. ELOVL4 - Wikipedia [en.wikipedia.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. ELOVL4 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesized Very-Long-Chain Polyunsaturated Fatty Acids Improved Retinal Function in Mice | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
